molecular formula C15H14ClN3O2 B2522568 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034325-77-2

2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2522568
CAS No.: 2034325-77-2
M. Wt: 303.75
InChI Key: JOCJUUJIORYWGL-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound of significant interest in medicinal chemistry and pre-clinical research. This molecule features a pyrimidine ring, a key heterocyclic scaffold prevalent in nucleic acids and many pharmacologically active compounds , linked via an ether bridge to a pyrrolidine moiety that is further functionalized with a 3-chlorobenzoyl group. This specific structural architecture suggests potential for diverse biological interactions. Pyrimidine derivatives are fundamental in numerous biological processes and are extensively investigated for their therapeutic potential. For instance, inhibitors of enzymes involved in pyrimidine biosynthesis, such as DHODH (Dihydroorotate Dehydrogenase), have been identified as promising candidates for targeting specific cancer types, highlighting the critical role of pyrimidine-based compounds in cutting-edge research . The distinct substitution pattern on the pyrrolidine nitrogen with a chlorinated benzoyl group is a structural feature observed in compounds with varied bioactivities, indicating that this reagent could serve as a versatile intermediate or building block. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the primary scientific literature for specific applications and handling protocols.

Properties

IUPAC Name

(3-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJUUJIORYWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride to yield the desired pyrrolidine derivatives . The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, and the pyrimidine moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring yields pyrrolidin-2-ones, while reduction of the chlorobenzoyl group produces benzyl alcohol derivatives.

Scientific Research Applications

2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of diseases due to its biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidine moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Structural Features and Hypothesized Properties

The following compounds, identified from chemical catalogs and CAS registries, share structural similarities with the target molecule:

Compound Name CAS Number Substituents/Modifications Heterocyclic Core Key Features Hypothesized Properties
5-Methoxy-2-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine 2549006-94-0 - Trifluoromethylpyridine-4-carbonyl
- Piperidin-4-yl (6-membered ring)
Pyrimidine Increased lipophilicity due to CF₃ group; larger ring size Enhanced metabolic stability but reduced solubility; potential for stronger hydrophobic interactions
5-Fluoro-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridine 2548981-31-1 - Trifluoropropanesulfonyl
- Methoxy linker
Pyridine Sulfonyl group enhances electron-withdrawing effects; fluorinated alkyl chain High electrophilicity; possible improved target selectivity but lower oral bioavailability
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Not provided - Pivalamide
- Hydroxymethylpyrrolidine
Pyridine Polar hydroxymethyl group; steric bulk from pivalamide Improved solubility but reduced membrane permeability; potential for hydrogen bonding

Comparative Analysis

  • Electron-Withdrawing Groups : The target compound’s 3-chlorobenzoyl group offers moderate electron withdrawal, whereas analogs with trifluoromethyl (CF₃) or sulfonyl groups (e.g., CAS 2548981-31-1) exhibit stronger electron-withdrawing effects. This could enhance binding to targets requiring charge stabilization but may reduce solubility .
  • However, this may also introduce entropic penalties during complex formation .
  • Solubility and Bioavailability : Compounds with polar groups (e.g., hydroxymethyl in ) likely have better aqueous solubility, whereas fluorinated or sulfonated analogs (e.g., CAS 2548981-31-1) may face challenges in pharmacokinetics due to high lipophilicity .

Implications for Drug Design

  • Hydrophobic Interactions : The trifluoromethyl and chlorobenzoyl groups in these compounds suggest utility in hydrophobic enclosures, as described in Glide XP scoring (). Such motifs could improve binding affinity in targets like kinases or GPCRs .
  • Synthetic Accessibility : The tert-butyldimethylsilyloxy (TBS) protecting group in analogs from highlights strategies for stabilizing intermediates during synthesis, though this may require additional deprotection steps .

Biological Activity

The compound 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can be represented as follows:

C13H13ClN2O\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_2\text{O}

This compound features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold for drug development.

The biological activity of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is primarily attributed to its interaction with specific cellular targets:

  • CDK Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been particularly noted as a mechanism through which these compounds exert anti-proliferative effects on cancer cells .
  • Enzyme Interaction : The compound may also interact with other enzymes involved in cancer progression, although specific targets need further investigation.

In Vitro Studies

In vitro studies have demonstrated that related pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for selected compounds related to 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine:

CompoundCell LineIC50 (nM)
Compound A (related structure)MCF-7 (Breast)45
Compound BHCT-116 (Colon)6
Compound CHepG-2 (Liver)48
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidineTBDTBD

Note: Specific IC50 values for the target compound require further empirical data.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrimidine derivatives, including those similar to 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine. These studies reported:

  • Cytotoxicity : Most compounds showed superior activity against MCF-7 and HCT-116 cell lines compared to standard treatments like sorafenib, suggesting potential as effective anti-cancer agents .
  • Mechanistic Insights : Molecular docking studies indicated strong binding affinities to CDK2, correlating with observed cytotoxic effects. The binding interactions were characterized by essential hydrogen bonds with critical residues in the CDK2 active site.

Pharmacokinetics and ADMET Properties

Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. These findings are critical for assessing the viability of these compounds as therapeutic agents.

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